![molecular formula C13H14N2O2 B6633933 3-(1,2,3,4-Tetrahydronaphthalen-2-yl)imidazolidine-2,4-dione](/img/structure/B6633933.png)
3-(1,2,3,4-Tetrahydronaphthalen-2-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1,2,3,4-Tetrahydronaphthalen-2-yl)imidazolidine-2,4-dione, also known as TANI, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-Tetrahydronaphthalen-2-yl)imidazolidine-2,4-dione is not fully understood, but it is thought to involve the inhibition of enzymes involved in the growth and proliferation of cancer cells. 3-(1,2,3,4-Tetrahydronaphthalen-2-yl)imidazolidine-2,4-dione has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular responses to oxidative stress.
Biochemical and Physiological Effects:
3-(1,2,3,4-Tetrahydronaphthalen-2-yl)imidazolidine-2,4-dione has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to protect neurons from damage caused by oxidative stress. 3-(1,2,3,4-Tetrahydronaphthalen-2-yl)imidazolidine-2,4-dione has also been shown to have anti-inflammatory effects, and to inhibit the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1,2,3,4-Tetrahydronaphthalen-2-yl)imidazolidine-2,4-dione in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 3-(1,2,3,4-Tetrahydronaphthalen-2-yl)imidazolidine-2,4-dione. One direction is to further investigate its potential as an antitumor agent, and to study its effects in vivo. Another direction is to investigate its potential as a treatment for neurodegenerative diseases, and to study its effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of 3-(1,2,3,4-Tetrahydronaphthalen-2-yl)imidazolidine-2,4-dione, and to design experiments to study its effects in various cellular and animal models.
Synthesis Methods
The synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-2-yl)imidazolidine-2,4-dione involves the reaction of 1,2,3,4-tetrahydronaphthalene with imidazolidine-2,4-dione in the presence of a catalyst. The reaction yields 3-(1,2,3,4-Tetrahydronaphthalen-2-yl)imidazolidine-2,4-dione as a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
3-(1,2,3,4-Tetrahydronaphthalen-2-yl)imidazolidine-2,4-dione has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. 3-(1,2,3,4-Tetrahydronaphthalen-2-yl)imidazolidine-2,4-dione has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from damage caused by oxidative stress.
properties
IUPAC Name |
3-(1,2,3,4-tetrahydronaphthalen-2-yl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-8-14-13(17)15(12)11-6-5-9-3-1-2-4-10(9)7-11/h1-4,11H,5-8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTRHTYHEDOJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3,4-Tetrahydronaphthalen-2-yl)imidazolidine-2,4-dione |
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